![molecular formula C18H22N2O B5086974 3-[1-[(4-Methoxyphenyl)methyl]piperidin-2-yl]pyridine](/img/structure/B5086974.png)
3-[1-[(4-Methoxyphenyl)methyl]piperidin-2-yl]pyridine
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Overview
Description
3-[1-[(4-Methoxyphenyl)methyl]piperidin-2-yl]pyridine is a complex organic compound that features a piperidine ring attached to a pyridine ring, with a methoxyphenylmethyl group as a substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-[(4-Methoxyphenyl)methyl]piperidin-2-yl]pyridine typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated pyridine in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it a versatile method for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes using more efficient catalysts, optimizing reaction conditions such as temperature and solvent, and employing continuous flow reactors to enhance yield and reduce production time .
Chemical Reactions Analysis
Types of Reactions
3-[1-[(4-Methoxyphenyl)methyl]piperidin-2-yl]pyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce double bonds or other reducible groups.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace leaving groups on the pyridine or piperidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Sodium hydride (NaH), alkyl halides
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alkanes or alcohols.
Scientific Research Applications
3-[1-[(4-Methoxyphenyl)methyl]piperidin-2-yl]pyridine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-[1-[(4-Methoxyphenyl)methyl]piperidin-2-yl]pyridine involves its interaction with specific molecular targets. In medicinal chemistry, it may act on receptors or enzymes, modulating their activity. The methoxyphenylmethyl group can enhance its binding affinity to certain targets, while the piperidine and pyridine rings contribute to its overall stability and reactivity .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-4-phenylpiperidine: A piperidine derivative with similar structural features.
4-Methoxyphenylpiperidine: Shares the methoxyphenyl group but lacks the pyridine ring.
Pyridine derivatives: Compounds with a pyridine ring and various substituents.
Uniqueness
3-[1-[(4-Methoxyphenyl)methyl]piperidin-2-yl]pyridine is unique due to the combination of its piperidine and pyridine rings with a methoxyphenylmethyl group. This unique structure imparts specific chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
3-[1-[(4-methoxyphenyl)methyl]piperidin-2-yl]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O/c1-21-17-9-7-15(8-10-17)14-20-12-3-2-6-18(20)16-5-4-11-19-13-16/h4-5,7-11,13,18H,2-3,6,12,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQVHMLVFTJQPBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2CCCCC2C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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